5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Description
5-ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Biological Activity
5-Ethyl-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known by its CAS number 161797-99-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a pyrrolo-pyrazolone core with ethyl and isopropyl substituents on the aromatic rings. Its molecular formula is C21H24N2O, and it exhibits properties typical of pyrazole derivatives which are known for their biological efficacy.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to radical scavenging activity. For instance, studies have shown that hydroxylated pyrazoles can effectively reduce oxidative stress markers in vitro .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, derivatives of pyrazole have been shown to inhibit α-glucosidase activity, which is crucial for managing postprandial hyperglycemia in diabetic patients. Kinetic analyses suggest that the compound may act as a competitive inhibitor, enhancing its potential as an antidiabetic agent .
Anti-inflammatory Properties
Pyrazole derivatives are often explored for their anti-inflammatory effects. The compound's structural similarities to known anti-inflammatory agents suggest it may modulate inflammatory pathways. Studies have documented the ability of related compounds to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
Antimicrobial Activity
Emerging data indicates that this compound may possess antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains and fungi, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Inhibition of α-Glucosidase
In a recent study, a series of pyrazole derivatives were synthesized and tested for α-glucosidase inhibition. The most potent compound demonstrated an IC50 value significantly lower than that of standard inhibitors, indicating enhanced efficacy in controlling blood glucose levels .
Case Study 2: Antioxidant Evaluation
A comparative analysis was conducted on several pyrazole compounds to assess their antioxidant capabilities using DPPH radical scavenging assays. The results showed that compounds with hydroxyl substitutions exhibited superior antioxidant activity compared to their non-hydroxylated counterparts, highlighting the importance of functional groups in enhancing biological activity .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : Hydroxyl groups facilitate electron donation to free radicals, stabilizing them and preventing cellular damage.
- Enzyme Interaction : The compound's ability to bind to active sites on enzymes such as α-glucosidase suggests a competitive inhibition mechanism.
- Modulation of Signaling Pathways : Similar compounds have been shown to influence inflammatory signaling pathways by inhibiting COX enzymes.
Properties
CAS No. |
874147-27-0 |
---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.445 |
IUPAC Name |
5-ethyl-3-(2-hydroxyphenyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O2/c1-4-25-21(15-11-9-14(10-12-15)13(2)3)18-19(23-24-20(18)22(25)27)16-7-5-6-8-17(16)26/h5-13,21,26H,4H2,1-3H3,(H,23,24) |
InChI Key |
IRFDXWXDLZKXTQ-UHFFFAOYSA-N |
SMILES |
CCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C(C)C |
solubility |
not available |
Origin of Product |
United States |
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